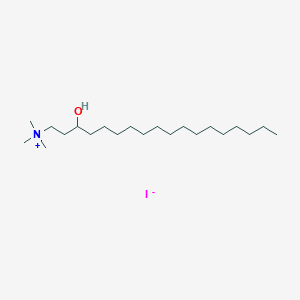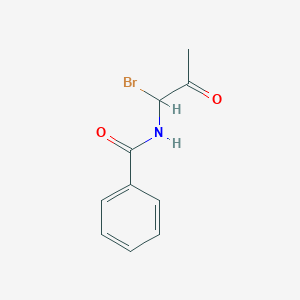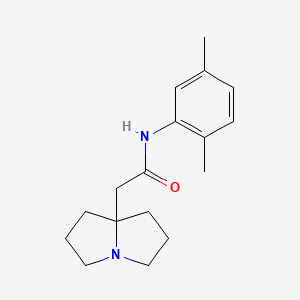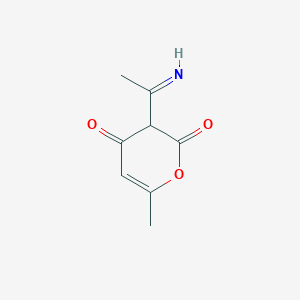
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile is a chemical compound characterized by its unique structure, which includes a nitro group attached to a cyclohexyl ring and a carbonitrile group attached to a cyclopentane ring
Vorbereitungsmethoden
The synthesis of 1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of cyclohexane followed by the introduction of the carbonitrile group through a series of substitution reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale nitration and substitution processes, utilizing advanced equipment to maintain reaction conditions and optimize production efficiency .
Analyse Chemischer Reaktionen
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or carbonitrile groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The carbonitrile group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclopentanecarbonitrile: Lacks the nitro group, making it less reactive in redox reactions.
Cyclohexanecarbonitrile: Similar structure but without the cyclopentane ring, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
87740-95-2 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-(1-nitrocyclohexyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H18N2O2/c13-10-11(6-4-5-7-11)12(14(15)16)8-2-1-3-9-12/h1-9H2 |
InChI-Schlüssel |
JBCOJRNEBLIGMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2(CCCC2)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)



![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)
![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)






